Cas no 99353-00-1 (Methyl rosmarinate)

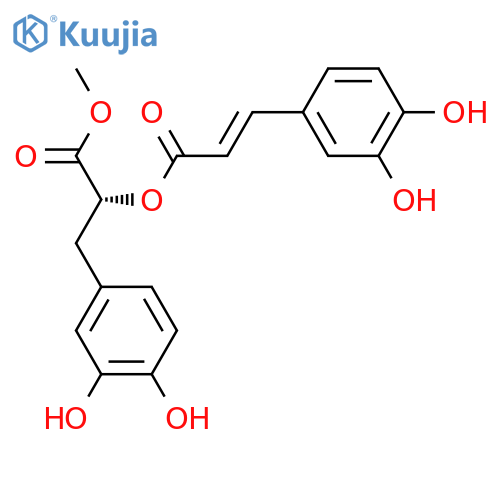

Methyl rosmarinate structure

商品名:Methyl rosmarinate

Methyl rosmarinate 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, methyl ester, (αR)-

- Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy...

- Methyl rosmarinate

- [ "" ]

- BDBM50210054

- W1804

- (R,E)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate

- 3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(3,4-dihydroxy-phenyl)-1-methoxy carbonyl-ethyl ester

- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-propanoate

- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-

- methylrosmarinate

- Benzenepropanoic acid,a-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-,methyl ester, (aR)-

- 99353-00-1

- Methylrosmarinic acid

- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl (E)-3-(3,4-dihydroxyphenyl)acrylate

- CS-0023747

- AS-83668

- CHEMBL241405

- (+)-Methyl rosmarinate

- HY-N3266

- AKOS037515147

- F82128

- SCHEMBL12410151

- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate

- Benzenepropanoic acid, .alpha.-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-3,4-dihydroxy-, methyl ester, (.alpha.R)-

- DTXSID901316093

- CHEBI:175804

- (R)-3-(3,4-Dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl(E)-3-(3,4-dihydroxyphenyl)acrylate

- methyl (2R)-3-(3,4-dihydroxyphenyl)-2-((E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl)oxypropanoate

- DA-65392

-

- MDL: MFCD20260544

- インチ: 1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1

- InChIKey: XHALVRQBZGZHFE-BBOMDTFKSA-N

- ほほえんだ: O(C(/C(/[H])=C(\[H])/C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])=O)[C@@]([H])(C(=O)OC([H])([H])[H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 374.100168g/mol

- ひょうめんでんか: 0

- XLogP3: 2.7

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 回転可能化学結合数: 8

- どういたいしつりょう: 374.100168g/mol

- 単一同位体質量: 374.100168g/mol

- 水素結合トポロジー分子極性表面積: 134Ų

- 重原子数: 27

- 複雑さ: 534

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 374.3

じっけんとくせい

- 色と性状: Powder

- ようかいど: 268.4 mg/L @ 25 °C (est)

- PSA: 133.52000

- LogP: 1.84970

Methyl rosmarinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP3256-10mg |

Methyl rosmarinate |

99353-00-1 | 98% | 10mg |

$115 | 2023-09-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57432-5mg |

Methyl rosmarinate |

99353-00-1 | 98% | 5mg |

¥0.00 | 2023-09-07 | |

| TargetMol Chemicals | TN1928-25 mg |

Methyl rosmarinate |

99353-00-1 | 97.52% | 25mg |

¥ 6,543 | 2023-07-10 | |

| TargetMol Chemicals | TN1928-10mg |

Methyl rosmarinate |

99353-00-1 | 99.62% | 10mg |

¥ 2480 | 2024-07-19 | |

| TargetMol Chemicals | TN1928-25mg |

Methyl rosmarinate |

99353-00-1 | 99.62% | 25mg |

¥ 3970 | 2024-07-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-10 mg |

Methyl rosmarinate |

99353-00-1 | 99.62% | 10mg |

¥3635.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-25 mg |

Methyl rosmarinate |

99353-00-1 | 99.62% | 25mg |

¥6543.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1928-50 mg |

Methyl rosmarinate |

99353-00-1 | 99.62% | 50mg |

¥9815.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | E2002-5mg |

Methyl rosmarinate |

99353-00-1 | 5mg |

¥9082.71 | 2022-04-26 | ||

| TargetMol Chemicals | TN1928-10 mg |

Methyl rosmarinate |

99353-00-1 | 97.52% | 10mg |

¥ 3,635 | 2023-07-10 |

Methyl rosmarinate 関連文献

-

Gaurav Das,Surojit Ghosh,Shubham Garg,Satyajit Ghosh,Aniket Jana,Ramkamal Samat,Nabanita Mukherjee,Rajsekhar Roy,Surajit Ghosh RSC Adv. 2020 10 28243

-

Ananda da Silva Antonio,Larissa Silveira Moreira Wiedemann,Valdir Florêncio Veiga-Junior RSC Adv. 2020 10 23379

-

Liu Yang,Jiaxu Zhang,Senwang Zheng,Ajiao Hou,Song Wang,Huan Yu,Xuejiao Wang,Yingjie Xu,Haixue Kuang,Hai Jiang RSC Adv. 2021 11 19221

-

Ashish A. Chinchansure,Arvind M. Korwar,Mahesh J. Kulkarni,Swati P. Joshi RSC Adv. 2015 5 31113

-

Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2020 37 1556

99353-00-1 (Methyl rosmarinate) 関連製品

- 103-53-7(phenethyl cinnamate)

- 1015171-69-3(Methyl salvionolate A)

- 483-90-9(Toddalolactone)

- 537-15-5(Rosmarinic acid)

- 121-39-1(Ethyl 3-phenylglycidate)

- 122-67-8(2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester)

- 20283-92-5(Rosmarinic acid)

- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)

- 96574-01-5(Salvianolic acid A)

- 103-56-0(2-Propen-1-ol, 3-phenyl-, propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:99353-00-1)Methyl rosmarinate

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):272.0/462.0/783.0